E3 Ligase Ligand-linker Conjugate 83

Description

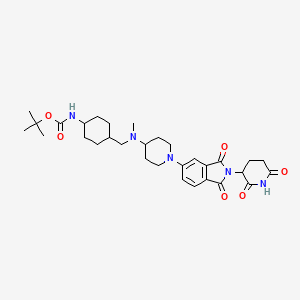

Structure

3D Structure

Properties

Molecular Formula |

C31H43N5O6 |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38) |

InChI Key |

LDLCEEFOVTVEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Molecular Design and Chemical Synthesis of E3 Ligase Ligand Linker Conjugate 83

Structural Design Considerations for E3 Ligase Ligand-linker Conjugate 83

The design of this compound is a testament to the principles of medicinal chemistry, where each component is optimized for its specific role in the formation of a functional PROTAC. The conjugate itself is not the final therapeutic agent but rather a versatile precursor, comprising a ligand for an E3 ubiquitin ligase and a linker with a reactive handle for attachment to a target protein-binding ligand.

E3 Ligase Ligand Moiety Selection and Derivatization

The efficacy of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase. The choice of the E3 ligase ligand is therefore a critical design parameter. While over 600 E3 ligases are known in humans, only a handful have been successfully leveraged for PROTAC technology, primarily due to the availability of high-affinity, small-molecule ligands. nih.govnih.gov

This compound incorporates a ligand for the Cereblon (CRBN) E3 ligase. medchemexpress.com CRBN forms part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and has been a popular choice for PROTAC design. nih.gov The ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide. researchgate.net These IMiD-based ligands are well-characterized, possess favorable drug-like properties, and have established binding modes within a hydrophobic pocket of CRBN.

The specific CRBN ligand moiety in Conjugate 83 is derived from thalidomide, a strategic choice due to its proven ability to recruit CRBN effectively. The thalidomide scaffold provides a robust anchor for the PROTAC, ensuring the recruitment of the cellular degradation machinery. The design of CRBN-based PROTACs often involves careful consideration of the attachment point on the ligand to the linker, as this can influence the geometry of the ternary complex (PROTAC-target protein-E3 ligase) and, consequently, the efficiency of protein degradation. nih.gov

| Component | Chemical Identity | Rationale for Inclusion |

| E3 Ligase Ligand | Thalidomide derivative | High-affinity binding to Cereblon (CRBN) E3 ligase, well-established in PROTAC design. |

| Linker | Alkyl/ether chain with terminal carbamate (B1207046) | Provides spatial separation and appropriate orientation for ternary complex formation; the carbamate serves as a reactive handle for conjugation. |

The Von Hippel-Lindau (VHL) E3 ligase is another widely used ligase in PROTAC development. nih.gov Ligands for VHL are typically peptidomimetic and have been extensively optimized to improve cell permeability and binding affinity. nih.gov While not present in Conjugate 83, VHL ligands represent a major class of E3 ligase recruiters and are often used in parallel with CRBN ligands during PROTAC development to determine the optimal E3 ligase for a given target protein. nih.gov

Inhibitor of Apoptosis Proteins (IAPs) are also E3 ligases that have been targeted for PROTAC development. nih.gov Ligands for IAPs are often based on the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). These ligands can induce the degradation of the IAP proteins themselves or be used to degrade other target proteins.

The MDM2 E3 ligase, which famously ubiquitinates the tumor suppressor p53, has also been co-opted for PROTAC technology. Ligands for MDM2, such as nutlin-based compounds, can be incorporated into PROTACs to degrade target proteins.

The field of targeted protein degradation is continuously seeking to expand the repertoire of available E3 ligase ligands. nih.gov This is driven by the desire to overcome potential resistance mechanisms and to achieve cell-type-specific protein degradation, as the expression levels of E3 ligases can vary between different tissues and disease states. nih.gov Research is ongoing to develop ligands for other E3 ligases to broaden the scope and applicability of PROTAC technology.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process that joins the CRBN ligand to the linker. While the precise, step-by-step synthesis of this specific conjugate is not detailed in publicly available literature, a general strategy can be inferred from the synthesis of similar thalidomide-based PROTAC linkers. rsc.orgnih.gov

The synthesis would likely commence with a functionalized thalidomide derivative, allowing for the attachment of the linker at a specific position that does not hinder its binding to CRBN. The linker itself would be synthesized separately, often as a chain of atoms (e.g., polyethylene (B3416737) glycol or alkyl chains) with reactive groups at either end. One end of the linker is then covalently attached to the thalidomide derivative. The other end of the linker in the final conjugate, a tert-butyl carbamate group, serves as a protected amine that can be deprotected to allow for the final coupling reaction with a ligand for a target protein of interest.

Linker Design Principles for ARV-110

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, metabolic stability, and the geometric arrangement of the ternary complex. nih.govnih.govnih.gov The development of ARV-110 involved a meticulous optimization of its linker to achieve desired therapeutic attributes. nih.govnih.gov

A variety of linker chemistries are employed in PROTAC design to fine-tune their properties. Common flexible linkers include polyethylene glycol (PEG) chains and simple alkyl chains. PEG linkers can enhance the water solubility of PROTACs, which is often a challenge due to their high molecular weight. nih.govresearchgate.net Alkyl-based linkers, composed of saturated or unsaturated hydrocarbon chains, are synthetically straightforward and provide stability under physiological conditions. nih.gov These flexible linkers allow for a degree of conformational freedom, which can be advantageous in the initial stages of PROTAC discovery to identify productive binding orientations. nih.gov

In the development of ARV-110, early iterations explored various linker compositions. However, the final structure of ARV-110 features a more rigid linker composed of piperidine (B6355638) and piperazine (B1678402) rings. nih.govnih.gov This shift from flexible to more rigid structures is a key optimization strategy to enhance metabolic stability and lock the molecule into a bioactive conformation. nih.govbiorxiv.org

The length of the linker is a crucial parameter that directly impacts the formation and stability of the ternary complex. nih.govnih.gov An optimal linker length is required to correctly position the E3 ligase in proximity to the target protein for efficient ubiquitin transfer. nih.gov Linkers that are too short may prevent the formation of a stable ternary complex, while those that are too long can lead to unproductive binding or the "hook effect," where binary complexes are favored over the desired ternary complex. researchgate.net

Systematic studies have demonstrated that varying the linker length, often by the addition or subtraction of PEG or alkyl units, can dramatically alter a PROTAC's degradation potency. nih.govacs.orgexplorationpub.com For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.gov In the case of ARV-110, the final design incorporates a relatively short and rigid linker, suggesting that this specific length and conformation are ideal for inducing the degradation of the androgen receptor. nih.gov

The balance between linker rigidity and flexibility is a key consideration in PROTAC design. nih.govbiorxiv.org Flexible linkers, such as PEG and alkyl chains, allow the PROTAC to adopt multiple conformations, which can be beneficial for initial screening to find a productive binding mode. researchgate.net However, high flexibility can come at an entropic cost upon binding and may lead to poor metabolic stability. biorxiv.org

Conversely, rigid linkers, often incorporating cyclic structures like piperazine, piperidine, or alkynes, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency. nih.govresearchgate.net The development of ARV-110 exemplifies this principle, where the incorporation of a rigid piperidine-piperazine linker significantly improved its metabolic stability and therapeutic potency. nih.gov This strategic rigidification is a common theme in the evolution of clinical PROTAC candidates.

The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand, known as exit vectors, are critical for preserving the binding affinity of each ligand and for achieving a productive ternary complex geometry. nih.govtocris.comfrontiersin.org The choice of exit vector must orient the linker away from key binding interactions of the ligands with their respective proteins. frontiersin.org

For ARV-110, which utilizes a derivative of thalidomide to recruit the cereblon (CRBN) E3 ligase, the linker is attached at a position on the phthalimide (B116566) ring that is known to be solvent-exposed and tolerant of modification without disrupting the binding to CRBN. nih.govtocris.com Structural biology studies of CRBN in complex with its ligands have been instrumental in identifying suitable exit vectors. nih.gov Similarly, the attachment point on the androgen receptor ligand was carefully chosen to ensure high-affinity binding to the target protein.

Synthetic Methodologies for ARV-110 Assembly

The synthesis of complex molecules like PROTACs requires robust and efficient chemical strategies. Both linear and convergent approaches are utilized, with the choice often depending on the complexity of the molecule and the need for modularity to explore structure-activity relationships.

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final steps. This strategy is generally more efficient for complex molecules like PROTACs. The development of ARV-110 and other PROTACs has heavily relied on convergent and modular approaches. tocris.comnih.gov

For instance, a common convergent strategy involves the synthesis of three key building blocks:

The target-binding ligand with a reactive handle.

The E3 ligase ligand with a complementary reactive handle.

The linker with two reactive ends.

These fragments can then be coupled using high-yielding and chemoselective reactions, such as amide bond formation or "click chemistry." nih.govnih.gov This modularity allows for the rapid generation of a library of PROTACs with different linkers, ligands, or attachment points to systematically explore the structure-activity relationship and optimize for degradation potency. tocris.comnih.gov The synthesis of carbon-14 (B1195169) labeled versions of ARV-110 for preclinical studies also highlights the multi-step nature of its assembly, starting from labeled precursors. researchgate.netnih.gov

Functional Group Compatibility and Protection Strategies

The synthesis of complex biomolecules like this compound, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, necessitates a sophisticated approach to manage the reactivity of various functional groups. The VHL ligand component typically contains several reactive sites, including a secondary amine, a hydroxyl group on a hydroxyproline (B1673980) residue, and amide bonds. nih.govnih.gov The linker portion introduces additional functionalities, which in the case of Conjugate 83, includes a piperidine ring and a terminal reactive group for conjugation to a protein of interest (POI) ligand.

A critical aspect of the synthetic strategy is the judicious use of protecting groups to prevent unwanted side reactions during the construction of the molecule. For instance, the secondary amine within the VHL ligand core is often protected to control its nucleophilicity during coupling reactions. Similarly, the hydroxyl group of the hydroxyproline moiety is a key recognition element for VHL protein binding but can interfere with certain reaction conditions if left unprotected. nih.gov

Advanced Coupling Reactions in Conjugate Formation

The assembly of this compound relies on robust and high-yielding coupling reactions to connect the VHL ligand to the linker. These reactions must be efficient and proceed under mild conditions to preserve the integrity of the often-complex starting materials.

Amide Bond Formation

Amide bond formation is a cornerstone of PROTAC synthesis, frequently used to attach the linker to the E3 ligase ligand. musechem.com In the synthesis of VHL-based conjugates, the terminal amine of the VHL ligand is a common attachment point for the linker. nih.gov A variety of modern coupling reagents are employed to facilitate this reaction, each with its own advantages.

| Coupling Reagent | Additive | Key Features |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | High efficiency, rapid reaction times, suitable for sterically hindered amines. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | Reduces racemization, good for peptide-like couplings. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP (4-Dimethylaminopyridine) | Water-soluble byproducts, often used in aqueous or mixed solvent systems. |

The selection of the appropriate coupling reagent and conditions is crucial for achieving a high yield of the desired conjugate while minimizing side products. The reaction conditions, including solvent, temperature, and stoichiometry, are carefully optimized for each specific substrate combination. researchgate.net

Click Chemistry Approaches (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of PROTACs. rsc.orgresearchgate.net This reaction is highly specific, efficient, and biocompatible, allowing for the rapid and modular assembly of complex molecules. In the context of this compound, a click chemistry approach would involve functionalizing the VHL ligand with an azide (B81097) and the linker with a terminal alkyne (or vice versa).

The resulting triazole ring formed from the CuAAC reaction is not merely a passive linker; it can influence the physicochemical properties of the final conjugate, such as solubility and cell permeability. rsc.org The mild reaction conditions of click chemistry are highly compatible with the diverse functional groups present in both the E3 ligase ligand and the linker, often obviating the need for extensive protecting group manipulations. nih.gov This modularity allows for the creation of libraries of PROTACs with varying linker lengths and compositions for rapid optimization of biological activity. researchgate.net

Analytical Verification and Purity Assessment Methods (excluding basic compound identification data)

The structural integrity and purity of this compound are paramount for its use in biological studies. A suite of advanced analytical techniques is employed to verify its identity and quantify its purity beyond basic characterization.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the final conjugate. A reversed-phase HPLC method is typically developed, using a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The purity is determined by integrating the peak area of the main product relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the molecular weight of the conjugate and identifying any impurities. nih.govwuxiapptec.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze its constituent parts, providing further structural confirmation. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical structure of the conjugate, confirming the connectivity of atoms and the stereochemistry of chiral centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to elucidate complex structural features and confirm the successful coupling of the VHL ligand and the linker.

For quantitative analysis and to assess properties like cell permeability, specialized assays are often used. For example, the Caco-2 cell permeability assay can be used to evaluate the potential for oral bioavailability. nih.gov Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm that the synthesized conjugate retains high-affinity binding to its target E3 ligase. nih.gov

Biochemical and Cellular Characterization of E3 Ligase Ligand Linker Conjugate 83

E3 Ligase Binding Affinity Assessment for E3 Ligase Ligand-linker Conjugate 83

The binding affinity of an E3 ligase ligand-linker conjugate is a crucial parameter that determines its ability to effectively recruit the E3 ligase and form a stable ternary complex (E3 ligase-PROTAC-target protein). High-affinity binding is often, but not always, a prerequisite for efficient protein degradation. The assessment of this binding affinity is a key step in the characterization of any new E3 ligase ligand conjugate.

Biophysical Techniques for Ligand-E3 Ligase Interaction Analysis

Several biophysical techniques are commonly employed to quantify the interaction between an E3 ligase and its ligand. These methods provide quantitative data on binding affinity (such as the dissociation constant, KD), and in some cases, the kinetics of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time. In a typical assay to assess the binding of a ligand-linker conjugate, the E3 ligase protein is immobilized on a sensor chip. The conjugate is then flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Table 1: Hypothetical SPR Data for E3 Ligase Binding No public data is available for this compound. The following table is a representative example of typical SPR data.

| Analyte | Immobilized Ligand | KD (nM) | ka (1/Ms) | kd (1/s) |

| E3 Ligase X | Conjugate 83 | Data not available | Data not available | Data not available |

Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. To measure the binding of a conjugate to an E3 ligase, a fluorescently labeled version of a known E3 ligase binder (a tracer) is used. In a competitive FP assay, the unlabeled conjugate competes with the tracer for binding to the E3 ligase. The displacement of the tracer results in a decrease in polarization, which can be used to determine the binding affinity (as an inhibition constant, Ki) of the test conjugate.

AlphaScreen is a bead-based proximity assay that measures the interaction between two molecules. For E3 ligase binding, one might use a donor bead conjugated to a tagged E3 ligase and an acceptor bead that can bind the ligand-linker conjugate. When the conjugate binds the E3 ligase, the beads are brought into close proximity, allowing for the generation of a luminescent signal. The strength of the signal is proportional to the extent of binding.

TR-FRET is another proximity-based assay that measures the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are close to each other. Typically, the E3 ligase is labeled with a donor (e.g., terbium or europium), and a fluorescently labeled tracer that binds to the ligase acts as the acceptor. A test conjugate would compete with this tracer, causing a decrease in the FRET signal, from which its binding affinity can be determined.

Competitive Binding Assays and Displacement Studies

Competitive binding assays are fundamental in characterizing a new ligand. These studies confirm that the new ligand binds to the same site on the E3 ligase as a known, well-characterized reference ligand (often the natural substrate ligand or a potent synthetic binder). By measuring the ability of "this compound" to displace a labeled reference ligand, its relative binding affinity and specificity can be established. These assays are often performed using the techniques described above (FP, TR-FRET, etc.).

Table 2: Hypothetical Competitive Binding Assay Data No public data is available for this compound. The following table is a representative example of typical competitive binding data.

| Assay Type | E3 Ligase | Reference Ligand | IC50 of Conjugate 83 (nM) |

| TR-FRET | E3 Ligase Y | Labeled Ligand Y | Data not available |

| FP | E3 Ligase Z | Fluorescent Ligand Z | Data not available |

Information regarding "this compound" is not publicly available.

Extensive searches for scientific literature and data concerning a specific compound named "this compound" have yielded no detailed experimental results. The information required to generate the requested article, particularly concerning its biochemical and cellular characterization as per the provided outline, is not present in the public domain.

While some vendor websites mention a compound with this name, they provide only general descriptions and no specific data from cellular uptake studies, intracellular target engagement profiling, or quantitative degradation assays. smolecule.com

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline, as the foundational research findings are not available. The creation of data tables and detailed research findings as requested is unachievable without access to the primary research data for this specific molecule.

Proteasomal Degradation Efficiency Mediated by this compound-Based PROTACs

Ubiquitination Assays of Targeted Proteins

The primary mechanism of action for an IAP-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an IAP E3 ligase (such as cIAP1). smolecule.comnih.gov This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. nih.govmdpi.com Ubiquitination assays are therefore critical to confirm this mechanistic step.

In a typical in vitro ubiquitination assay, the purified target protein is incubated with the PROTAC, recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the respective E3 ligase (e.g., cIAP1). The reaction mixture is then analyzed by Western blot using an antibody specific for the target protein. An increase in high-molecular-weight bands corresponding to the poly-ubiquitinated target protein confirms the PROTAC's ability to induce ubiquitination.

Similarly, cellular ubiquitination assays can be performed by treating cells with the PROTAC and then immunoprecipitating the target protein. The resulting protein fraction is then probed with an anti-ubiquitin antibody to detect the ubiquitinated species. The results of such an assay would typically demonstrate a dose-dependent increase in the ubiquitination of the target protein upon treatment with the E3 ligase ligand-linker conjugate.

Table 1: Representative Data for a Ubiquitination Assay of a Target Protein

| Conjugate Concentration (nM) | Poly-ubiquitinated Target Protein Level (Relative Units) |

|---|---|

| 0 (Control) | 1.0 |

| 1 | 2.5 |

| 10 | 8.2 |

| 100 | 15.6 |

This table illustrates a hypothetical, dose-dependent increase in the poly-ubiquitination of a target protein following treatment with an IAP-recruiting PROTAC. The data are representative of typical findings for this class of compounds.

Cell-Based Degradation Kinetics

Following ubiquitination, the targeted protein is degraded by the proteasome. Cell-based degradation assays are essential to determine the efficiency, potency, and speed of this process. These experiments are typically conducted in cell lines that endogenously express the target protein.

The most common method to assess degradation is Western blotting. Cells are treated with varying concentrations of the PROTAC for different lengths of time. Cell lysates are then prepared, and the levels of the target protein are quantified and normalized to a loading control (e.g., GAPDH or β-actin). The potency of the degrader is often expressed as the DC50 value (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).

The kinetics of degradation are determined by treating cells with a fixed concentration of the PROTAC and harvesting them at various time points. This reveals how quickly the protein is degraded. For instance, potent IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), can induce significant degradation of their target proteins within a few hours. nih.gov For example, some bivalent Smac mimetics can induce the degradation of cIAP1 and cIAP2 at concentrations as low as 1 nM. nih.gov

Table 2: Representative Data for Cell-Based Degradation Kinetics of a Target Protein

| Time (hours) | Remaining Target Protein (%) at 100 nM |

|---|---|

| 0 | 100 |

| 2 | 65 |

| 4 | 38 |

| 8 | 15 |

| 12 | 8 |

This table provides illustrative data on the time-dependent degradation of a target protein in cells treated with a representative IAP-recruiting PROTAC. The data show a rapid and profound degradation of the target protein over a 24-hour period.

Mechanistic Investigations of E3 Ligase Ligand Linker Conjugate 83 in Ternary Complex Formation

Structural Basis of E3 Ligase Ligand-linker Conjugate 83 Interaction with E3 Ligases

Co-crystallography and Cryo-Electron Microscopy Studies of Ligand-E3 Ligase Complexes

A thorough search of publicly available scientific literature and protein data banks reveals no published co-crystallography or cryo-electron microscopy (cryo-EM) studies specifically for this compound in complex with an E3 ligase. While these techniques are instrumental in understanding the three-dimensional structure of PROTAC-induced ternary complexes, such data for this particular compound has not been made public. nanoimagingservices.comresearchgate.netnanoimagingservices.com

Molecular Dynamics Simulations of Binding Interfaces

Similarly, there are no specific molecular dynamics (MD) simulation studies for this compound that have been published in the scientific literature. MD simulations are a powerful computational tool to model the dynamic interactions between a PROTAC and its binding partners, providing insights into the stability and conformational changes of the ternary complex. nih.govelifesciences.org In the absence of such studies for this specific conjugate, a detailed analysis of its binding interface at an atomic level is not possible.

Ternary Complex Formation with this compound and Target Protein Ligand

The successful degradation of a target protein by a PROTAC is contingent on the formation of a stable and productive ternary complex. The characteristics of this complex are influenced by the biophysical properties of the PROTAC, including the geometry and length of its linker.

Biophysical Characterization of PROTAC-induced Ternary Complexes

While general biophysical techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation are employed to study PROTAC-induced ternary complexes, specific data for this compound is not available. nih.gov For a related series of IAP-recruiting PROTACs, studies have shown that these compounds can effectively induce the degradation of their target protein, RIPK2, in a proteasome-dependent manner. nih.gov However, a detailed biophysical characterization of the ternary complex formed by this compound has not been reported.

Impact of Linker Geometry and Length on Ternary Complex Stability

The linker component of a PROTAC plays a crucial role in determining the stability and geometry of the ternary complex. nanoimagingservices.comnih.gov The design of this compound involved the incorporation of piperazine (B1678402) and pyrimidine (B1678525) moieties into the linker to improve its physicochemical properties. nih.gov This modification resulted in a PROTAC with high potency (pDC50 = 9.4) and significantly improved metabolic stability and aqueous solubility compared to its predecessor. nih.gov The table below summarizes the properties of PROTAC 83 and its precursor, PROTAC 82.

| Compound | Linker Features | pDC50 (THP-1 monocytes) | ChromLogD7.4 | Metabolic Clearance (Rat/Human hepatocytes, mL/min/g liver) | Aqueous Solubility (µM) |

| PROTAC 82 | PEG linker | 9.4 | 6.1 | 11 / 29 | Poor |

| PROTAC 83 | Piperazine and pyrimidine moieties | 9.4 | 3.6 | < 0.8 / < 0.45 | 346 |

This table is based on data reported by Chessum et al. nih.gov

While this data highlights the successful optimization of the linker for improved drug-like properties, a direct and detailed study on how the specific geometry and length of the linker in this compound impact the stability of the ternary complex is not available.

Induced Proximity and Orientation Requirements for Ubiquitination

The primary function of a PROTAC is to induce proximity between an E3 ligase and a target protein, orienting them in a way that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the target protein. nih.govnih.gov This process ultimately leads to the proteasomal degradation of the target. For IAP-based PROTACs, it is understood that they recruit IAP E3 ligases to the target protein. nih.govresearchgate.net However, for this compound specifically, there are no published studies detailing the precise orientation of the recruited E3 ligase and the target protein, nor the specific lysine residues on the target that are ubiquitinated as a result of this induced proximity.

Advanced Applications and Future Directions in E3 Ligase Ligand Linker Conjugate 83 Research

Expansion of the E3 Ligase Repertoire Utilizing Conjugate 83 Design Principles

A significant limitation of current PROTAC technology has been its reliance on a small number of well-characterized E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The design principles exemplified by E3 Ligase Ligand-linker Conjugate 83, which emphasize modularity and optimized linker chemistry, are instrumental in the quest to harness a wider array of the over 600 E3 ligases in the human genome. acs.orgnih.gov This expansion is critical for enhancing the specificity and efficacy of protein degraders.

The development of PROTACs has been largely focused on the well-established E3 ligases, CRBN and VHL, due to the availability of high-affinity small molecule ligands. nih.gov However, the tissue-specific expression patterns of other E3 ligases present a significant opportunity for developing therapies with improved safety profiles. For instance, the discovery of ligands for tissue-specific E3 ligases like TRIM58, which is primarily expressed in erythroid precursor cells, opens the door to targeted therapies with reduced off-target effects in other tissues. acs.org

Researchers are employing a variety of screening methods to identify novel ligands for these underutilized ligases. Fragment-based ligand discovery (FBLD) has emerged as a powerful technique. acs.org This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target E3 ligase. These initial "hits" can then be optimized through medicinal chemistry to develop high-affinity ligands suitable for incorporation into PROTACs. A notable example is the screening of a fragment library against the GID4 E3 ligase to identify novel binders. acs.org

Another key strategy is the use of high-throughput screening assays, such as the AlphaScreen technology, to rapidly evaluate the binding of small molecules to E3 ligases. nih.gov These assays are crucial for efficiently screening large compound libraries and identifying promising ligand candidates.

Moving beyond the established RING E3 ligases, researchers are exploring innovative strategies to discover ligands for non-canonical E3 ligases. These efforts are essential to further diversify the toolbox of E3 ligases available for PROTAC development. One promising approach is the use of DNA-encoded libraries (DELs), which allow for the screening of vast chemical space against a target protein. researchgate.netnih.gov DEL technology has the potential to identify binders for E3 ligases that have been challenging to target with traditional screening methods.

Covalent ligand discovery is another powerful strategy being employed. nih.gov This involves designing ligands that form a covalent bond with a specific amino acid residue on the E3 ligase. This approach can lead to highly potent and selective ligands, even for E3 ligases with shallow binding pockets.

Furthermore, the development of molecular glue degraders has provided valuable insights into inducing proximity between an E3 ligase and a target protein. rsc.org These monovalent compounds work by creating a new binding surface between the two proteins, and the principles learned from their discovery can be applied to the rational design of ligands for novel E3 ligases.

| Compound Name | Target E3 Ligase | Discovery Strategy |

|---|---|---|

| TRIM-473 | TRIM58 | DSF screen followed by biophysical validation acs.org |

| (S,R,S)-AHPC-C5-COOH | VHL | Synthetic conjugate for PROTAC formation |

| Nutlin-C1-amido-PEG4-C2-N3 | MDM2 | Synthetic conjugate for PROTAC formation |

| Thalidomide-O-amido-C4-N3 | Cereblon (CRBN) | Synthetic conjugate for PROTAC formation |

Novel PROTAC Design Strategies Incorporating the this compound Framework

The modular nature of the this compound framework, which allows for the systematic variation of the E3 ligase ligand, the linker, and the target protein binder, is enabling the development of innovative PROTAC designs with enhanced capabilities.

A groundbreaking application of advanced PROTAC design is the development of multi-targeted degraders. These molecules are engineered to simultaneously induce the degradation of two or more disease-relevant proteins. precisepeg.com This can be achieved by incorporating two distinct target protein ligands into a single PROTAC molecule or by using a dual-targeting ligand that can bind to two different proteins. researchgate.net

For example, researchers have designed PROTACs based on multi-targeted angiogenesis inhibitors, which have shown the potential to degrade proteins like BRAF. nih.gov This approach offers the potential for synergistic therapeutic effects and may help to overcome drug resistance mechanisms that can arise from the upregulation of alternative signaling pathways. The development of bivalent PROTACs, which can engage and degrade two different proteins, represents a significant step towards coordinated disruption of multiple disease pathways. precisepeg.com

Achieving cell-type specificity is a major goal in the development of targeted therapies. The principles of this compound are being applied to create PROTACs that are active only in specific cell types, such as cancer cells. One strategy to achieve this is to exploit the differential expression of E3 ligases between healthy and diseased tissues. nih.gov By designing PROTACs that recruit an E3 ligase that is highly expressed in tumor cells but has low expression in normal tissues, it is possible to achieve tumor-specific protein degradation. nih.gov

Another approach involves the development of activatable PROTACs, which are designed to be inactive until they reach the target tissue. precisepeg.com For example, photoactivatable PROTACs can be "caged" with a photolabile group that is cleaved upon exposure to light, releasing the active PROTAC only in the desired location. researchgate.net This strategy offers precise spatiotemporal control over protein degradation.

Furthermore, nanotechnology is being integrated into PROTAC design to improve tumor-specific delivery. precisepeg.com Encapsulating PROTACs in nanoparticles can enhance their solubility, cellular uptake, and controlled release in the tumor microenvironment. Antibody-drug conjugate (ADC) technology can also be adapted, where a PROTAC is linked to an antibody that specifically recognizes a tumor-associated antigen, thereby directing the degrader to cancer cells. nih.gov

The ability to conditionally control protein degradation offers a powerful tool for both research and therapeutic applications. The design principles of this compound are being incorporated into inducible degradation systems that allow for the precise temporal control of protein levels.

One such approach is the development of chemically induced dimerization (CID) systems based on PROTACs. nih.gov In these systems, a small molecule inducer brings together two engineered proteins, one fused to a DNA-binding domain and the other to a transcriptional activation domain, leading to gene expression. This platform can be adapted to control the expression of a target protein, which can then be degraded by a PROTAC.

Another strategy involves the use of auxin-inducible degron (AID) systems. nih.gov In this system, a target protein is fused to an AID tag, and its degradation is triggered by the addition of the plant hormone auxin. This system has been adapted for use in mammalian cells and even in whole organisms like zebrafish, providing a reversible method for depleting a protein of interest. nih.gov The development of nanobody-based AID systems further enhances the versatility of this approach by allowing for the degradation of GFP-tagged proteins. nih.gov These conditional systems are invaluable for studying the acute functions of proteins and for developing therapies where transient protein depletion is desired. youtube.com

| Compound Name |

|---|

| This compound |

| TRIM-473 |

| (S,R,S)-AHPC-C5-COOH |

| Nutlin-C1-amido-PEG4-C2-N3 |

| Thalidomide-O-amido-C4-N3 |

| Vepdegestrant |

| ARV-471 |

| dBET1 |

| pc-PROTAC |

Computational and Artificial Intelligence-Driven Design of E3 Ligase Ligand-linker Conjugates

The design of effective PROTACs, which are built from E3 ligase ligand-linker conjugates, is a complex multivariate problem. The linker, in particular, is a critical determinant of a PROTAC's physicochemical and biological properties, and its optimization is a formidable challenge. nih.gov To navigate this complexity, computational and artificial intelligence (AI) methods are becoming indispensable tools for accelerating the design and optimization of specific conjugates like this compound. researchgate.netrsc.org

In Silico Screening and Virtual Ligand Design

Computational approaches are crucial for the rational design of PROTACs. chemrxiv.org A key step is modeling the three-part "ternary complex" formed by the POI, the PROTAC, and the E3 ligase. nih.gov The stability and conformation of this complex are critical for efficient protein degradation. promegaconnections.com

Virtual Screening: Computational methods, including virtual screening, can be used to identify novel ligands for the more than 600 E3 ligases in human cells, expanding the toolbox beyond the commonly used Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases. acs.orgnih.govlifesensors.com This involves docking large libraries of virtual compounds against the E3 ligase structure to find potential binders. nih.gov Fragment-based drug design (FBDD) is another powerful method where small molecular fragments are screened for binding, providing starting points for developing more potent E3 ligase ligands. nih.gov

Ternary Complex Modeling: Several computational workflows have been developed to predict the three-dimensional structure of the ternary complex. nih.govacs.org These models can be "PROTAC-centric," where the PROTAC's conformations guide the assembly, or "protein-centric," which uses protein-protein docking. nih.gov More advanced methods combine these approaches to improve prediction accuracy. nih.gov By simulating the interactions within the complex, these models help researchers understand structure-activity relationships and rationally design the linker component of a conjugate to ensure productive ubiquitination. researchgate.netpromegaconnections.com For instance, a computational protocol combining restraint-based docking and energy-based rescoring has shown high accuracy in predicting PROTAC-compatible protein-protein interfaces.

Machine Learning Approaches for PROTAC Optimization

Predictive Modeling: ML models can be trained to predict the degradation efficiency (e.g., DC50 and Dmax values) of a potential PROTAC. researchgate.net These models use various inputs, including the structures of the target protein and E3 ligase, as well as the chemical properties of the PROTAC molecule itself. researchgate.netmdpi.com

Linker and Warhead Optimization: Generative models can design novel linkers with optimal length and flexibility by learning from the structures of successful PROTACs. cbirt.net Reinforcement learning (RL) is a particularly promising technique where a model learns to modify a linker's structure to maximize a "reward," such as predicted degradation success. cbirt.net ML can also help identify promising "warheads" (the part that binds the target protein) by analyzing protein-protein interaction data. cbirt.net

Below is a table summarizing various computational approaches used in PROTAC design.

Emerging Research Directions for this compound

Research into E3 ligase ligand-linker conjugates and the PROTACs built from them is rapidly expanding into new and challenging areas of drug discovery. These emerging directions promise to broaden the therapeutic potential of molecules like this compound.

Investigation of Mechanisms of Resistance to Degrader Molecules

As with any therapy, the potential for drug resistance is a critical concern. Preclinical studies have shown that cancer cells can develop resistance to PROTACs. aacrjournals.orgnih.gov Understanding these mechanisms is essential for developing next-generation degraders and combination therapies to overcome resistance.

Research has identified several key mechanisms of acquired resistance:

Alterations in the E3 Ligase: The most common cause of acquired resistance is the loss or mutation of the specific E3 ligase that the PROTAC is designed to recruit. aacrjournals.orgnih.gov For example, cells can develop resistance to a CRBN-based PROTAC through the deletion of the CRBN gene or mutations that prevent the PROTAC from binding. aacrjournals.org Similarly, resistance to VHL-based PROTACs often involves genomic alterations in the VHL E3 ligase complex. aacrjournals.orgacs.org

Target Pathway Alterations: In some cases, resistance can arise from changes in pathways that bypass the need for the targeted protein. For the ER-degrader ARV-471, resistance was associated with the upregulation of alternative signaling pathways like the HER and MAPK/AKT pathways, rather than mutations in the E3 ligase machinery. aacrjournals.org

Drug Efflux Pumps: Increased expression of drug efflux pumps, such as MDR1 (multidrug resistance protein 1), can also confer resistance by actively pumping the PROTAC out of the cell, preventing it from reaching its target. solvobiotech.com

The table below outlines common resistance mechanisms observed in preclinical studies.

Integration with Bioorthogonal Chemistries and In-Cell Assembly Concepts

A key challenge in PROTAC development is their high molecular weight, which can limit properties like cell permeability. nih.gov To address this, researchers are exploring innovative strategies that use bioorthogonal chemistry—chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org

In-Cell Assembly (CLIPTACs): One approach involves assembling the PROTAC molecule directly inside the target cell. In this strategy, known as Click-formed Proteolysis-Targeting Chimeras (CLIPTACs), two smaller, more cell-permeable precursors are administered. nih.govresearchgate.net One precursor is a tagged E3 ligase ligand (e.g., a tetrazine-tagged thalidomide), and the other is a tagged ligand for the POI (e.g., a trans-cyclooctene-tagged JQ1). nih.gov These precursors undergo a rapid "click" reaction inside the cell to form the full, active PROTAC molecule. nih.govresearchgate.net

Activatable Prodrugs (crPROTACs): Another strategy is to create an inactive PROTAC prodrug that is only activated under specific conditions, such as in a tumor microenvironment. nih.gov This can be achieved using "click-release" PROTACs (crPROTACs), where a bioorthogonal group masks the PROTAC's activity. acs.orgnih.gov The prodrug can then be activated at a specific site by an externally administered agent, enhancing specificity and reducing systemic toxicity. acs.org For example, an inactive PROTAC can be designed to be released upon reaction with a tetrazine-modified peptide that specifically targets cancer cells. acs.orgnih.gov

These advanced chemical strategies represent a sophisticated evolution in degrader technology, paving the way for more precise and potent therapeutic interventions based on conjugates like this compound.

Compound Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.